2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide
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Description
This section would typically provide a general overview of the compound, including its relevance and context in scientific research. However, specific introductory details about "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" were not directly available. Research often focuses on the synthesis, molecular structure, chemical reactions, and properties of chemical compounds for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds involves stepwise chemical reactions that result in the desired product. For instance, compounds with phenoxyacetone structures and phenylethylamines as starting materials undergo processes such as reductive amination, leading to various analogs with potential biological activities (Baomin Xi et al., 2011). Although this specific process does not detail "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide," similar methodologies could be applicable.
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement of atoms within a compound. For example, the crystal structure of related compounds, like 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, reveals molecular conformations and bonding patterns (C. Kennard et al., 1982). These structures help understand the physical and chemical properties of the compounds.
Chemical Reactions and Properties
The chemical reactivity of compounds like "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" can be influenced by their functional groups. Studies on similar compounds show a variety of reactions, including electrooxidative chlorination, that lead to different chemical structures with specific properties (K. Uneyama et al., 1983).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. However, specific data for "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" were not available in the researched literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of a compound. While specific details on "2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide" were not found, analogs exhibit various bioactivities and interactions based on their chemical structures and substitutions (Baomin Xi et al., 2011).
Mechanism of Action
Biochemical Pathways
Similar compounds have been shown to have herbicidal properties, suggesting that this compound may also interact with pathways involved in plant growth and development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide . These factors can include temperature, pH, and the presence of other chemicals, among others .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,22-16-10-8-15(19)9-11-16)17(21)20-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKQMIQFMGJTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-phenylethyl)propanamide |
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